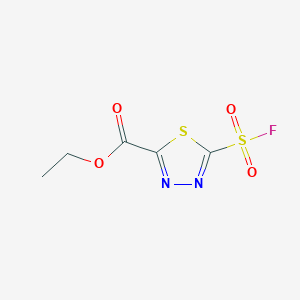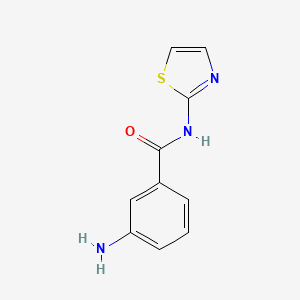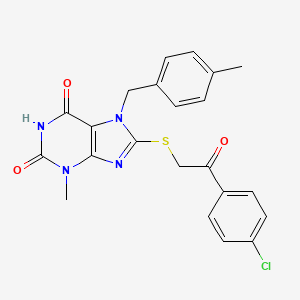
Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorosulfonyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate typically involves the introduction of the fluorosulfonyl group into the thiadiazole ring. One common method is the reaction of a thiadiazole precursor with a fluorosulfonylating agent under controlled conditions. For example, the reaction can be carried out using fluorosulfonyl radicals generated from precursors such as fluorosulfonyl chloride or fluorosulfonyl imide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can react with nucleophiles or electrophiles, resulting in the addition of new groups to the ring structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Fluorosulfonylating Agents: Such as fluorosulfonyl chloride or fluorosulfonyl imide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in compounds with altered oxidation states.
Scientific Research Applications
Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The thiadiazole ring may also contribute to the compound’s overall biological effects by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethylsulfonyl)-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-(chlorosulfonyl)-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-(methylsulfonyl)-1,3,4-thiadiazole-2-carboxylate
Uniqueness
Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-fluorosulfonyl-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O4S2/c1-2-12-4(9)3-7-8-5(13-3)14(6,10)11/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJIEKYOCOBIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2866937.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)

![1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2866943.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2866945.png)
![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/new.no-structure.jpg)
![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)

![1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2866955.png)
